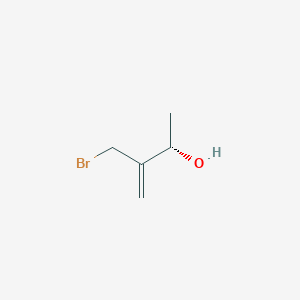

(2S)-3-(bromomethyl)but-3-en-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(bromomethyl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h5,7H,1,3H2,2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAIDTIGLBTDQG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=C)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-3-(bromomethyl)but-3-en-2-ol chemical structure and bonding

An In-depth Technical Guide to (2S)-3-(bromomethyl)but-3-en-2-ol

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and predicted physicochemical properties of this compound. Due to the absence of specific experimental data for this compound in the current scientific literature, this document compiles theoretical predictions based on the analysis of its functional groups and data from analogous chemical structures. It includes a detailed examination of its molecular structure, predicted spectroscopic data, a plausible synthetic protocol, and a discussion of its potential chemical reactivity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Bonding

This compound is a chiral allylic alcohol containing a vinyl bromide moiety. The IUPAC name specifies a four-carbon chain with a hydroxyl group at the C2 position, a double bond between C3 and C4, and a bromomethyl group attached to C3. The stereochemistry at the chiral center (C2) is designated as (S).

Figure 1. 2D Chemical Structure of this compound.

Bonding Analysis:

The molecule features a combination of sp², and sp³ hybridized carbon atoms.

-

C1 and the bromomethyl carbon are sp³ hybridized, forming tetrahedral geometries with bond angles of approximately 109.5°.

-

C2 is also sp³ hybridized, serving as the chiral center.

-

C3 and C4 are sp² hybridized due to the carbon-carbon double bond, resulting in a planar geometry around the double bond with bond angles of approximately 120°.

The C-Br bond is a polar covalent bond due to the difference in electronegativity between carbon and bromine, making the bromomethyl group susceptible to nucleophilic attack. The O-H bond of the alcohol group is also polar and can participate in hydrogen bonding. The vinyl halide structure involves a halogen atom attached to an sp² hybridized carbon, which influences the reactivity of the double bond.[1][2]

Predicted Physicochemical and Spectroscopic Data

Quantitative data for this compound is not experimentally available. The following tables summarize predicted data based on its structure and data from similar compounds like allyl alcohol and vinyl bromide.[3][4][5][6]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol |

| Appearance | Expected to be a liquid |

| Boiling Point | Estimated 160-180 °C |

| Density | Estimated 1.3-1.4 g/cm³ |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C1) | ~1.3 | Doublet | ~6.5 |

| H (on C2) | ~4.2 | Quartet | ~6.5 |

| OH | Variable (broad singlet) | Singlet | - |

| CH₂Br | ~4.1 | Singlet | - |

| H (on C4, cis to C-C) | ~5.4 | Singlet | - |

| H (on C4, trans to C-C) | ~5.6 | Singlet | - |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~22 |

| C2 (CH-OH) | ~70 |

| C3 (=C-CH₂Br) | ~145 |

| C4 (=CH₂) | ~115 |

| CH₂Br | ~35 |

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (sp³) | 2850-3000 | Medium |

| C-H stretch (sp²) | 3010-3100 | Medium |

| C=C stretch (alkene) | 1640-1680 | Medium |

| C-O stretch (alcohol) | 1050-1150 | Strong |

| C-Br stretch | 500-600 | Strong |

Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two molecular ion peaks of nearly equal intensity at m/z 164 (for ⁷⁹Br) and 166 (for ⁸¹Br).[7][8] Common fragmentation patterns would likely involve the loss of a bromine atom, a water molecule, or a methyl group.

Proposed Synthesis Protocol

A plausible synthetic route for this compound could involve the stereoselective reduction of a suitable ketone precursor, followed by bromination.

Proposed Synthetic Workflow:

Figure 2. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Preparation of the Ketone Precursor: 3-(bromomethyl)but-3-en-2-one can be synthesized from commercially available 3-methylbut-3-en-2-one via allylic bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride, under reflux.

-

Stereoselective Reduction:

-

To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) at -20 °C under an inert atmosphere (argon or nitrogen), a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equivalents) is added dropwise.

-

The mixture is stirred for 15 minutes.

-

A solution of 3-(bromomethyl)but-3-en-2-one (1.0 equivalent) in anhydrous THF is then added dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Quenching and Work-up:

-

The reaction is carefully quenched by the slow addition of methanol at -20 °C.

-

The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

-

-

Characterization:

-

The structure and purity of the final product would be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and its stereochemical purity would be determined by chiral HPLC or by measuring its optical rotation.

-

Reactivity and Potential Applications

The molecule possesses several reactive sites: the hydroxyl group, the carbon-bromine bond, and the carbon-carbon double bond.

-

Nucleophilic Substitution: The bromomethyl group is an excellent electrophilic site for Sₙ2 reactions with various nucleophiles.

-

Reactions of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone. It can also be converted into esters or ethers.

-

Reactions of the Alkene: The double bond can undergo electrophilic addition reactions, although the presence of the electron-withdrawing vinyl bromide may influence its reactivity.

Given its bifunctional nature (allylic alcohol and vinyl bromide), this compound could be a valuable building block in organic synthesis for the construction of more complex molecules.

Signaling Pathways: There is no information available in the scientific literature regarding the biological activity or involvement in any signaling pathways for this compound. Any potential biological effects would need to be determined through future experimental studies.

Conclusion

This technical guide has provided a detailed theoretical overview of this compound, a molecule for which no experimental data currently exists. By analyzing its structure and comparing it to analogous compounds, we have predicted its key physicochemical and spectroscopic properties. A plausible synthetic route has also been proposed. This information serves as a valuable resource for researchers interested in the synthesis and potential applications of this and related halogenated allylic alcohols. Further experimental validation is required to confirm the predictions outlined in this document.

References

- 1. fiveable.me [fiveable.me]

- 2. quora.com [quora.com]

- 3. Allyl alcohol(107-18-6) 1H NMR [m.chemicalbook.com]

- 4. The NMR Spectra of Allyl Alcohol-d, and Allyl Alcohol [hrcak.srce.hr]

- 5. Vinyl bromide(593-60-2) 1H NMR spectrum [chemicalbook.com]

- 6. Vinyl bromide [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to (2S)-3-(bromomethyl)but-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (2S)-3-(bromomethyl)but-3-en-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds and established synthetic methodologies to present a thorough profile. This guide covers the IUPAC nomenclature, predicted physicochemical and spectral properties, a detailed theoretical protocol for its enantioselective synthesis, and a workflow diagram of the synthetic pathway. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be interested in this or structurally related chiral allylic bromohydrins.

IUPAC Name and Synonyms

The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication. Based on the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the structure provided corresponds to:

-

IUPAC Name: this compound

Synonyms: Due to the novelty of this specific compound in scientific literature, there are no widely recognized common names or synonyms. Based on systematic naming conventions, potential alternative names could include:

-

(2S)-3-bromo-2-methyl-1-buten-2-ol (less common)

-

(S)-beta-(bromomethyl)-beta-methyl-vinylcarbinol (semi-systematic)

Predicted Physicochemical and Spectral Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Analogous Compounds |

| Molecular Formula | C₅H₉BrO | - |

| Molecular Weight | 165.03 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on similar small organic molecules. |

| Boiling Point | ~150-170 °C (at 760 mmHg) | Extrapolated from the boiling points of 3-bromo-1-butene (88.7 °C)[1][2] and 2-methyl-3-buten-1-ol (120-121 °C), accounting for the additional functional groups. |

| Density | ~1.3 g/cm³ | Based on the density of 3-bromo-1-butene (1.307 g/cm³).[1][2] |

| Refractive Index | ~1.47 | Based on the refractive index of 3-bromo-1-butene (1.4686).[1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Slightly soluble in water. | General solubility characteristics of polar organic molecules with a hydrocarbon backbone. |

Table 2: Predicted Spectral Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale and Notes |

| ¹H NMR (CDCl₃) | δ ~5.2-5.4 ppm (2H, m, =CH₂) δ ~4.0-4.2 ppm (2H, s, -CH₂Br) δ ~3.8-4.0 ppm (1H, q, -CH(OH)-) δ ~2.5-3.0 ppm (1H, br s, -OH) δ ~1.3-1.5 ppm (3H, d, -CH₃) | Chemical shifts are estimated based on standard values for allylic protons, protons adjacent to bromine and hydroxyl groups, and methyl groups. The exact multiplicity and coupling constants would require experimental determination. |

| ¹³C NMR (CDCl₃) | δ ~145-150 ppm (C=CH₂) δ ~115-120 ppm (=CH₂) δ ~70-75 ppm (-CH(OH)-) δ ~35-40 ppm (-CH₂Br) δ ~20-25 ppm (-CH₃) | Estimated chemical shifts for the quaternary olefinic carbon, the terminal olefinic carbon, the carbon bearing the hydroxyl group, the bromomethyl carbon, and the methyl carbon. |

| IR (neat) | ~3400 cm⁻¹ (br, O-H stretch) ~3080 cm⁻¹ (=C-H stretch) ~1640 cm⁻¹ (C=C stretch) ~1050-1150 cm⁻¹ (C-O stretch) ~600-700 cm⁻¹ (C-Br stretch) | Characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spec. (EI) | m/z = 164/166 (M⁺, bromine isotope pattern) m/z = 149/151 ([M-CH₃]⁺) m/z = 85 ([M-Br]⁺) | Expected molecular ion peaks showing the characteristic 1:1 ratio for bromine isotopes. Common fragmentation patterns would involve the loss of a methyl group or a bromine radical. |

Proposed Experimental Protocol for Enantioselective Synthesis

The enantioselective synthesis of this compound can be theoretically achieved through a multi-step process starting from a commercially available achiral allylic alcohol. A plausible and well-established method involves a Sharpless asymmetric epoxidation followed by a regioselective ring-opening of the resulting epoxide.[3][4][5]

Overall Reaction Scheme:

Step 1: Sharpless Asymmetric Epoxidation 2-methyl-but-3-en-2-ol → (2S,3S)-3-methyl-oxiran-2-yl)methanol

Step 2: Regioselective Epoxide Ring-Opening (2S,3S)-3-methyl-oxiran-2-yl)methanol → this compound

Detailed Methodology:

Step 1: Sharpless Asymmetric Epoxidation of 2-methyl-but-3-en-2-ol

-

Preparation of the Catalyst: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -20 °C in a suitable cooling bath. Add titanium(IV) isopropoxide [Ti(O-i-Pr)₄] followed by the dropwise addition of L-(+)-diethyl tartrate (L-(+)-DET). Stir the mixture at -20 °C for 30 minutes to pre-form the chiral catalyst complex.

-

Epoxidation Reaction: To the pre-formed catalyst solution, add a solution of 2-methyl-but-3-en-2-ol in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at -20 °C. After the addition is complete, add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2S,3S)-3-methyl-oxiran-2-yl)methanol.

-

Purification: The crude epoxide can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Regioselective Ring-Opening of (2S,3S)-3-methyl-oxiran-2-yl)methanol

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the purified (2S,3S)-3-methyl-oxiran-2-yl)methanol in anhydrous tetrahydrofuran (THF).

-

Ring-Opening: Cool the solution to 0 °C. Add a solution of lithium bromide (LiBr) in THF. To this mixture, add a Lewis acid such as titanium(IV) isopropoxide to facilitate the regioselective opening of the epoxide at the more substituted carbon.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the involvement of this compound in any specific biological signaling pathways or its potential pharmacological activities. The presence of a chiral center and reactive functional groups (allylic bromide and secondary alcohol) suggests that this compound could be a valuable building block for the synthesis of more complex, biologically active molecules. Further research is required to explore its potential applications in drug discovery and development.

Mandatory Visualizations

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Conclusion

This technical guide provides a detailed theoretical overview of this compound, a chiral allylic bromohydrin for which direct experimental data is currently lacking. By analyzing the properties of structurally related compounds and established synthetic methodologies, we have presented a comprehensive profile that includes its IUPAC name, predicted physicochemical and spectral data, and a plausible enantioselective synthetic route. The proposed synthesis, utilizing a Sharpless asymmetric epoxidation followed by a regioselective ring-opening, offers a reliable pathway to obtain this molecule in high enantiopurity. While information on its biological activity is not yet available, the structural features of this compound make it an interesting candidate for further investigation as a building block in the synthesis of novel therapeutic agents. The information compiled herein is intended to facilitate future research and development efforts involving this and similar chiral molecules.

References

An In-depth Technical Guide to (2S)-3-(bromomethyl)but-3-en-2-ol and Its Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of (2S)-3-(bromomethyl)but-3-en-2-ol. Initial research indicates a significant lack of specific experimental data for this particular compound in publicly available scientific literature and databases. However, comprehensive data has been compiled for several of its structural isomers. This guide presents a comparative analysis of these related compounds to provide valuable insights for researchers and drug development professionals. The information is structured to facilitate understanding of the potential characteristics of the target molecule by examining its close chemical relatives.

Comparative Physicochemical Properties of Isomers

Due to the absence of direct data for this compound, the following table summarizes the key physical and chemical properties of its known isomers. This comparative data can be instrumental in predicting the behavior and characteristics of the target compound.

| Property | (2S)-3-bromo-3-methylbutan-2-ol | 1-bromo-2-methylbut-3-en-2-ol | 2-bromo-3-methylbut-2-en-1-ol | 2-bromo-3-methylbut-3-en-1-ol |

| Molecular Formula | C₅H₁₁BrO[1] | C₅H₉BrO[2] | C₅H₉BrO[3] | C₅H₉BrO[4] |

| Molecular Weight | 167.04 g/mol [1] | 165.03 g/mol [2] | 165.03 g/mol [3] | 165.03 g/mol [4] |

| IUPAC Name | (2S)-3-bromo-3-methylbutan-2-ol[1] | 1-bromo-2-methylbut-3-en-2-ol[2] | 2-bromo-3-methylbut-2-en-1-ol[3] | 2-bromo-3-methylbut-3-en-1-ol[4] |

| CAS Number | Not specified | 36219-40-6[2] | 80555-61-9[3] | 99806-26-5[4] |

| Appearance | Not specified | Not specified | Not specified | Liquid[4] |

| XLogP3-AA | 1.4[1] | 1.2 | 1.5 | Not specified |

| Hydrogen Bond Donor Count | 1[1] | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1[1] | 1 | 1 | 1 |

| Rotatable Bond Count | 1 | 2 | 2 | 2 |

| Exact Mass | 165.99933 Da[1] | 163.98368 Da[2] | 163.98368 Da[3] | Not specified |

| Complexity | 61.1 | 72.5 | 82.1 | Not specified |

Structural Relationships of Isomers

The following diagram illustrates the structural differences between the requested compound, this compound, and the isomers for which data is available. Understanding these structural nuances is critical as they directly influence the physicochemical and biological properties of each molecule.

Experimental Protocols

A thorough search of scientific literature did not yield specific experimental protocols for the synthesis, purification, or analysis of this compound. However, general synthetic routes for related allylic bromides and butene-diol derivatives often involve the following key steps. These are provided as a conceptual framework rather than a direct protocol.

Note on Synthesis: The synthesis of allylic alcohols and their derivatives can be complex, with potential for multiple side products and rearrangements. For instance, the reaction of 2-methylbut-3-en-2-ol with hydrobromic acid can lead to the formation of 1-bromo-3-methylbut-2-ene through an S_N1 or S_N2' mechanism, highlighting the challenges in controlling regioselectivity.[5]

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Research into the biological effects of this compound and its isomers would be a novel area of investigation.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a foundational understanding by presenting a comparative analysis of its structural isomers. The provided data tables and diagrams offer a framework for researchers to anticipate the properties and potential synthetic routes for this compound. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological profile.

References

- 1. (2S)-3-bromo-3-methylbutan-2-ol | C5H11BrO | CID 11062774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-methylbut-3-en-2-ol | C5H9BrO | CID 551234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-3-methylbut-2-en-1-ol | C5H9BrO | CID 534876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. organic chemistry - Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene - Chemistry Stack Exchange [chemistry.stackexchange.com]

synthesis of (2S)-3-(bromomethyl)but-3-en-2-ol from starting materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for the chiral allylic alcohol, (2S)-3-(bromomethyl)but-3-en-2-ol. Due to the absence of a direct, established synthetic protocol in the current literature, this document outlines a rational, multi-step approach commencing from readily available starting materials. The proposed synthesis leverages a robust and highly enantioselective epoxidation reaction, followed by a challenging, yet plausible, regioselective epoxide ring-opening and subsequent elimination.

This guide is intended to serve as a foundational resource for researchers aiming to synthesize this and structurally related chiral building blocks. All quantitative data from cited literature for analogous reactions are summarized, and detailed, step-by-step experimental protocols for the key transformations are provided.

Proposed Synthetic Strategy

The proposed synthesis of this compound is envisioned to proceed via a three-step sequence, as illustrated in the workflow diagram below. The key strategic elements include the establishment of the stereocenter via a Sharpless asymmetric epoxidation, followed by the introduction of the bromine atom and the formation of the terminal alkene.

Caption: Proposed synthetic workflow for this compound.

Step 1: Enantioselective Synthesis of (R)-(2-Methyloxiran-2-yl)methanol

The initial and crucial step of the proposed synthesis is the Sharpless asymmetric epoxidation of the achiral allylic alcohol, 2-methyl-2-propen-1-ol. This powerful and reliable reaction allows for the introduction of a stereocenter with high enantioselectivity. The use of (-)-diethyl tartrate ((-)-DET) as the chiral ligand in the presence of titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) is predicted to yield the (R)-enantiomer of the corresponding epoxide, (R)-(2-methyloxiran-2-yl)methanol.[1][2][3]

The catalytic cycle for the Sharpless asymmetric epoxidation is a well-studied process involving the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom from the hydroperoxide to one face of the alkene.

Caption: Simplified catalytic cycle for the Sharpless asymmetric epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol is adapted from established procedures for the Sharpless asymmetric epoxidation of primary allylic alcohols.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-2-propen-1-ol | 72.11 | 7.21 g | 0.10 |

| Titanium(IV) isopropoxide | 284.22 | 2.84 g | 0.01 |

| (-)-Diethyl tartrate | 206.19 | 2.47 g | 0.012 |

| tert-Butyl hydroperoxide (5.5 M in decane) | 90.12 | 36.4 mL | 0.20 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

| 3Å Molecular Sieves (powdered) | - | 5 g | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add 200 mL of anhydrous dichloromethane and the powdered 3Å molecular sieves.

-

Cool the flask to -20 °C in a cooling bath.

-

Add titanium(IV) isopropoxide to the stirred suspension.

-

Add (-)-diethyl tartrate to the mixture.

-

Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

-

Add 2-methyl-2-propen-1-ol to the reaction mixture.

-

Slowly add the solution of tert-butyl hydroperoxide dropwise over a period of 1 hour, maintaining the temperature at -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, quench the reaction by adding 50 mL of a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-(2-methyloxiran-2-yl)methanol.

Expected Outcome:

Based on literature for similar substrates, this reaction is expected to proceed with high yield and excellent enantioselectivity.

| Parameter | Expected Value |

| Yield | 80-95% |

| Enantiomeric Excess (ee) | >90% |

Step 2: Regioselective Ring-Opening of (R)-(2-Methyloxiran-2-yl)methanol

The second step involves the regioselective ring-opening of the chiral epoxide with a bromide nucleophile to introduce the bromomethyl group. The desired product, (2S)-3-bromo-2-methylpropane-1,2-diol, requires the nucleophilic attack to occur at the more substituted C2 position of the oxirane ring. This is a known challenge as the ring-opening of epoxides under acidic conditions often favors attack at the more substituted carbon (SN1-like), while under basic or neutral conditions, attack at the less substituted carbon (SN2-like) is preferred.

The reaction of epoxides with hydrobromic acid (HBr) is a common method for the synthesis of bromohydrins. The regioselectivity of this reaction with 2,2-disubstituted epoxides can be influenced by the reaction conditions.

Experimental Protocol: Regioselective Epoxide Ring-Opening (Proposed)

This proposed protocol is based on general procedures for the acid-catalyzed ring-opening of epoxides.[4] Note: This step is challenging, and optimization of reaction conditions will likely be necessary to achieve the desired regioselectivity.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-(2-Methyloxiran-2-yl)methanol | 88.11 | 8.81 g | 0.10 |

| Hydrobromic acid (48% in water) | 80.91 | 12.6 mL | 0.11 |

| Diethyl ether | - | 200 mL | - |

Procedure:

-

To a 250 mL round-bottom flask containing a solution of (R)-(2-methyloxiran-2-yl)methanol in 100 mL of diethyl ether, cool the mixture to 0 °C in an ice bath.

-

Slowly add the 48% aqueous hydrobromic acid dropwise with vigorous stirring.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate (2S)-3-bromo-2-methylpropane-1,2-diol.

Expected Outcome and Challenges:

The primary challenge in this step is controlling the regioselectivity of the epoxide opening. A mixture of two isomeric bromodiols is possible. The desired product results from the attack at the tertiary carbon, while the undesired isomer results from the attack at the primary carbon.

| Product | Structure |

| Desired: (2S)-3-bromo-2-methylpropane-1,2-diol | HOCH2-C(OH)(CH3)-CH2Br |

| Undesired: (R)-2-(bromomethyl)-2-methylpropane-1,2-diol | HOCH2-C(CH2Br)(CH3)-OH |

The ratio of these products will depend on the specific reaction conditions. Careful analysis of the product mixture using techniques such as NMR spectroscopy will be essential to determine the regioselectivity.

Step 3: Elimination to Form this compound

The final step of the proposed synthesis is the elimination of water from the tertiary alcohol in (2S)-3-bromo-2-methylpropane-1,2-diol to form the terminal double bond of the target molecule. This transformation is challenging due to the potential for competing reactions, such as elimination of HBr or substitution reactions. A mild and selective dehydration method is required.

Experimental Protocol: Elimination (Proposed)

This is a hypothetical protocol based on general principles of elimination reactions. The choice of reagents and conditions would need to be carefully optimized experimentally. One possible approach could involve the use of a mild acid catalyst under anhydrous conditions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (2S)-3-Bromo-2-methylpropane-1,2-diol | 169.02 | 16.9 g | 0.10 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.19 g | 0.001 |

| Toluene (anhydrous) | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of (2S)-3-bromo-2-methylpropane-1,2-diol in 200 mL of anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Outcome and Challenges:

The success of this step is highly dependent on the selective dehydration of the tertiary alcohol without inducing other side reactions. Potential side products could include the isomeric alkene from elimination of the primary alcohol, or products from rearrangement or substitution.

Biological Context and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or involvement of this compound in any signaling pathways. As a chiral, functionalized allylic alcohol, it holds potential as a building block in the synthesis of more complex, biologically active molecules. Halogenated organic compounds are prevalent in many pharmaceuticals and natural products, and the allylic alcohol moiety is a versatile functional group for further chemical transformations.

References

Spectroscopic Characterization of (2S)-3-(bromomethyl)but-3-en-2-ol: A Technical Guide

Predicted Spectroscopic Data

The structure of (2S)-3-(bromomethyl)but-3-en-2-ol suggests key features that can be predicted for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and bromine) and the presence of a double bond.

¹³C NMR: The carbon NMR spectrum should display five signals, corresponding to each unique carbon atom in the molecule.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

| Chemical Shift (δ, ppm) , Multiplicity , Integration | Chemical Shift (δ, ppm) | |

| -CH₃ | ~1.2, Doublet, 3H | ~20-25 |

| -CH(OH) | ~4.0-4.2, Quartet, 1H | ~70-75 |

| -CH₂Br | ~4.1, Singlet, 2H | ~35-40 |

| =CH₂ | ~5.2-5.4, 2x Singlet, 2H | ~115-120 |

| =C< | - | ~140-145 |

| -OH | Variable, Broad Singlet, 1H | - |

Illustrative NMR Data from a Structurally Similar Compound:

To provide a practical example, the following table shows reported NMR data for 1-bromo-2-methylpropane, which contains some similar structural motifs.

Table 2: Example ¹H and ¹³C NMR Data for 1-bromo-2-methylpropane

| Assignment | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) , Multiplicity | Chemical Shift (δ, ppm) | |

| (CH₃)₂- | 1.05, Doublet[1] | 21.0[2] |

| -CH- | 2.0, Nonet[1] | 30.9[2] |

| -CH₂Br | 3.2, Doublet[1] | 42.1[2] |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3500-3200 (broad) |

| C-H (sp³) | Stretching | 2990-2850 |

| C=C (Alkene) | Stretching | 1680-1640 |

| C-O (Alcohol) | Stretching | 1260-1050 |

| C-Br (Bromoalkane) | Stretching | 690-550 |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity (M+ and M+2), corresponding to the two isotopes ⁷⁹Br and ⁸¹Br.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Comments |

| [M]⁺ | 164/166 | Molecular ion peak with characteristic isotopic pattern for bromine. |

| [M-H₂O]⁺ | 146/148 | Loss of a water molecule. |

| [M-CH₃]⁺ | 149/151 | Loss of a methyl group. |

| [M-CH₂Br]⁺ | 71 | Loss of the bromomethyl radical. |

| [CH₂Br]⁺ | 93/95 | Bromomethyl cation. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

2.1.1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition:

-

The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[4]

-

Typical acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5][6]

-

A relaxation delay of 1-5 seconds between pulses is recommended to ensure accurate integration.

2.1.3. ¹³C NMR Acquisition:

-

The spectrum is typically acquired on the same instrument as the ¹H NMR.

-

A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.[6]

-

Broadband proton decoupling is employed to simplify the spectrum to single lines for each carbon.[7]

-

A spectral width of 0-220 ppm is generally sufficient for most organic compounds.[7]

Infrared (IR) Spectroscopy

-

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[8]

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Electron Ionization (EI) is a common method for the analysis of small, volatile organic molecules.[9][10]

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

-

The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Logical workflow for spectroscopic characterization.

References

- 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. sites.bu.edu [sites.bu.edu]

- 6. uwyo.edu [uwyo.edu]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Dossier: (2S)-3-(bromomethyl)but-3-en-2-ol and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the chemical entity (2S)-3-(bromomethyl)but-3-en-2-ol. Due to the limited availability of data for this specific stereoisomer, this report extends its scope to include structural isomers and saturated analogs. The primary focus is to consolidate known database information, present relevant quantitative data in a structured format, and propose a potential synthetic pathway based on established chemical methodologies. At present, there is no documented evidence linking this compound or its close isomers to specific signaling pathways or significant biological activities.

Database and Chemical Identifier Information

A definitive CAS number for this compound could not be located. However, several isomers and a saturated analog have been identified and are detailed below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| (2S)-3-bromo-3-methylbutan-2-ol | Not Assigned | C₅H₁₁BrO | 167.04 | 11062774[1] |

| 2-bromo-3-methylbut-3-en-1-ol | 99806-26-5 | C₅H₉BrO | 165.03 | 13415304[2][3] |

| 1-bromo-2-methylbut-3-en-2-ol | 36219-40-6 | C₅H₉BrO | 165.03 | 551234 |

| (E)-3-bromo-2-methylbut-2-en-1-ol | 116914-30-8 | C₅H₉BrO | 165.03 | Not Available[4] |

| 3-bromo-3-buten-1-ol | 76334-36-6 | C₄H₇BrO | 151.00 | Not Available[5] |

| 2-Bromo-3-methylbut-2-en-1-ol | 80555-61-9 | C₅H₉BrO | 165.03 | 534876[6] |

| (3R)-3-bromo-2-methylbutan-2-ol | Not Assigned | C₅H₁₁BrO | 167.04 | 638101[7] |

Physicochemical Properties (Computed)

Experimental physicochemical data for the target compound is unavailable. The following table summarizes computed properties for the closely related saturated analog, (2S)-3-bromo-3-methylbutan-2-ol, sourced from PubChem.[1]

| Property | Value |

| Molecular Weight | 167.04 g/mol |

| Molecular Formula | C₅H₁₁BrO |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 165.99933 g/mol |

| Monoisotopic Mass | 165.99933 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 7 |

| Complexity | 61.1 |

Proposed Synthetic Pathway

While a specific protocol for the synthesis of this compound has not been found in the reviewed literature, a plausible synthetic route can be conceptualized based on analogous reactions. A practical two-step synthesis of 2-substituted 1,3-butadienes, which involves the formation of a bromomethyl-substituted alkene, provides a strong foundation for a proposed methodology.[8]

The proposed synthesis would start from a suitable chiral precursor to establish the desired (2S) stereochemistry.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from (2S)-3-methylbut-3-en-2-ol.

Materials:

-

(2S)-3-methylbut-3-en-2-ol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of (2S)-3-methylbut-3-en-2-ol in CCl₄ under an inert atmosphere, add a catalytic amount of a radical initiator such as AIBN.

-

Add N-Bromosuccinimide (NBS) to the reaction mixture.

-

Irradiate the mixture with a UV lamp or heat to initiate the reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, including temperature, reaction time, and purification methods.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been identified. However, spectral data for the precursor, 3-methyl-3-but-en-2-ol, is available and can serve as a reference for product characterization.[9][10]

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature or public databases regarding the biological activity or the involvement in any signaling pathways of this compound or its close structural isomers.

Conclusion and Future Directions

The chemical this compound is a poorly characterized compound with no readily available CAS number or experimental data. This guide provides a summary of the information available for structurally related compounds and proposes a potential synthetic route. Further research is required to synthesize and characterize this molecule and to investigate its potential biological properties. The lack of data presents an opportunity for novel research in the synthesis and application of such chiral haloalkenols.

References

- 1. (2S)-3-bromo-3-methylbutan-2-ol | C5H11BrO | CID 11062774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 116914-30-8|(E)-3-Bromo-2-methylbut-2-en-1-ol|BLD Pharm [bldpharm.com]

- 5. 3-Bromo-3-buten-1-ol, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. 2-Bromo-3-methylbut-2-en-1-ol | C5H9BrO | CID 534876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3R)-3-bromo-2-methylbutan-2-ol | C5H11BrO | CID 638101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for (2S)-3-(bromomethyl)but-3-en-2-ol and its Analogs in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the applications of (2S)-3-(bromomethyl)but-3-en-2-ol is limited in published literature. The following application notes and protocols are based on the well-documented reactivity of structurally similar compounds, particularly methyl 3-(bromomethyl)but-3-enoate. These examples are intended to serve as a representative guide for the potential synthetic utility of this compound.

Application Note 1: Diastereoselective Allylation of Aldehydes via Zinc-Mediated Barbier Reaction

This compound and its analogs are valuable chiral building blocks for the construction of complex molecules. A primary application of these functionalized allylic bromides is the diastereoselective allylation of aldehydes to furnish homoallylic alcohols. This transformation is particularly relevant in the synthesis of natural product fragments.

The Zinc-mediated Barbier reaction offers a convenient and often high-yielding method for this purpose. The reaction proceeds via the in situ formation of an organozinc reagent, which then adds to the carbonyl group of an aldehyde. When a chiral aldehyde or a chiral allylic bromide is used, the reaction can proceed with a significant degree of diastereoselectivity. For instance, the allylation of (R)-2,3-O-Cyclohexylideneglyceraldehyde with methyl 3-(bromomethyl)but-3-enoate, an analog of the title compound, has been employed in the synthesis of key fragments of bioactive compounds like laulimalides[1]. The choice of solvent can influence the diastereoselectivity, with combinations like THF and saturated aqueous ammonium chloride, or DMF, often providing the best results[1].

The resulting δ-hydroxy-β-methylidenecarboxylic acid esters (in the case of the analog) are versatile intermediates that can undergo further transformations, such as lactonization[1]. The exocyclic double bond and the newly formed stereocenters are valuable handles for subsequent synthetic manipulations.

Logical Workflow for Barbier-Type Allylation

Caption: General experimental workflow for the Zinc-mediated Barbier-type allylation.

Quantitative Data

The following table summarizes representative yields and diastereomeric ratios for Barbier-type allylation reactions between various aldehydes and allylic bromides, indicative of the expected outcomes for reactions with this compound analogs.

| Entry | Aldehyde | Allyl Bromide Analog | Metal/Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Benzaldehyde | 3-bromomethyl-5H-furan-2-one | Zn / THF-NH4Cl(aq) | 85 | 85:15 | [2] |

| 2 | 4-Chlorobenzaldehyde | 3-bromomethyl-5H-furan-2-one | Zn / THF-NH4Cl(aq) | 82 | 82:18 | [2] |

| 3 | 2-Naphthaldehyde | 3-bromomethyl-5H-furan-2-one | Zn / THF-NH4Cl(aq) | 88 | 88:12 | [2] |

| 4 | Cyclohexanecarboxaldehyde | 3-bromomethyl-5H-furan-2-one | Zn / THF-NH4Cl(aq) | 75 | 70:30 | [2] |

| 5 | Benzaldehyde | Crotyl bromide | Sn / HCl(aq) | 98 | 70:30 | [3][4][5] |

| 6 | 2-Methoxybenzaldehyde | Crotyl bromide | Sn / HCl(aq) | 95 | 75:25 | [3][4] |

| 7 | n-Hexanal | Crotyl bromide | Sn / HCl(aq) | 93 | 60:40 | [3][4] |

Experimental Protocols

Protocol 1: General Procedure for Zinc-Mediated Barbier Allylation in Aqueous Media

This protocol is adapted from standard procedures for the Barbier reaction with functionalized allylic bromides[1][6].

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Zinc powder (<10 micron, activated) (2.0 mmol, 2.0 equiv)

-

Saturated aqueous ammonium chloride solution (5 mL)

-

This compound or its analog (e.g., methyl 3-(bromomethyl)but-3-enoate) (1.2 mmol, 1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and purification.

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the aldehyde (1.0 mmol) and zinc powder (2.0 mmol).

-

Add the saturated aqueous ammonium chloride solution (5 mL) and THF (5 mL) to the flask.

-

In a separate flask, dissolve this compound or its analog (1.2 mmol) in THF (5 mL).

-

Transfer the solution of the allylic bromide to a dropping funnel and add it dropwise to the vigorously stirred aldehyde-zinc suspension over 30 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl (10 mL) until the excess zinc has dissolved.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired homoallylic alcohol.

Protocol 2: Mechanochemical Zinc-Mediated Barbier-Type Allylation

This protocol is based on a ball-milling approach which can offer advantages in terms of reaction time and activation of the metal surface[7].

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Zinc flake (-325 mesh) (2.0 mmol, 2.0 equiv)

-

This compound or its analog (1.5 mmol, 1.5 equiv)

-

Dimethyl sulfoxide (DMSO) (1.2 mmol, 1.2 equiv)

-

Stainless steel milling jar (e.g., 10 mL) with a stainless steel ball (e.g., 12 mm)

-

Planetary ball mill

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a 10 mL stainless steel milling jar, add the aldehyde (1.0 mmol), zinc flake (2.0 mmol), the allylic bromide (1.5 mmol), and DMSO (1.2 mmol).

-

Add a 12 mm stainless steel ball to the jar and seal it.

-

Mill the mixture at a frequency of 30 Hz for 2 hours.

-

After milling, open the jar and transfer the resulting paste to a conical flask using ethyl acetate (50 mL) for rinsing.

-

Quench the reaction by adding 1 M HCl (50 mL) and stir the mixture for 20 minutes.

-

Separate the organic layer, dry it over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism: Zinc-Mediated Barbier Allylation

The Barbier reaction of an allylic bromide with an aldehyde in the presence of zinc follows a well-established mechanistic pathway.

Caption: Mechanism of the Zinc-mediated Barbier-type allylation reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Notes and Protocols: Reactions of (2S)-3-(bromomethyl)but-3-en-2-ol with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-3-(bromomethyl)but-3-en-2-ol is a chiral allylic bromide that serves as a versatile building block in organic synthesis. Its structure, featuring a stereocenter, a primary allylic bromide, and a tertiary alcohol, allows for a variety of chemical transformations. The presence of the allylic system means that nucleophilic substitution can occur via two primary pathways: direct substitution (SN2) or allylic rearrangement (SN2'). The stereochemical outcome of these reactions is of significant interest, particularly in the synthesis of chiral molecules for drug development. Furthermore, the proximal hydroxyl group can participate in intramolecular reactions, leading to the formation of cyclic products such as vinyl epoxides.

This document provides a detailed overview of the reactivity of this compound with various nucleophiles, summarizing key reaction outcomes and providing experimental protocols for representative transformations.

Reaction with Nucleophiles: Mechanisms and Stereochemistry

The reaction of this compound with nucleophiles can proceed through several pathways, primarily SN2 and SN2' mechanisms. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

-

SN2 Pathway: In a direct bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon bearing the bromine atom. This concerted mechanism typically results in the inversion of stereochemistry at the chiral center if it were directly involved. However, in this substrate, the chiral center is adjacent to the reaction site.[1][2][3]

-

SN2' Pathway: The SN2' (read as SN2 prime) reaction involves the nucleophile attacking the terminal carbon of the double bond, leading to a rearrangement of the double bond and displacement of the bromide.[4][5]

-

SN1 Pathway: In some cases, particularly with weaker nucleophiles and polar protic solvents, the reaction may proceed through an SN1 mechanism involving the formation of a resonance-stabilized allylic carbocation. This would lead to a mixture of regioisomers and potentially racemization.[2][6][7]

-

Intramolecular Cyclization: The presence of the hydroxyl group allows for an intramolecular reaction, where the alkoxide, formed under basic conditions, can act as a nucleophile to displace the bromide, forming a vinyl epoxide. This is an intramolecular Williamson ether synthesis.

Visualization of Reaction Pathways

Caption: Possible reaction pathways of this compound with nucleophiles.

Quantitative Data Summary

The following tables summarize the expected outcomes for the reaction of this compound with various nucleophiles based on general principles of allylic substitution reactions. Specific yields and product ratios can be highly dependent on the exact reaction conditions.

Table 1: Reaction with Nitrogen Nucleophiles

| Nucleophile | Reagent | Solvent | Expected Major Product(s) | Plausible Mechanism |

| Azide | Sodium Azide (NaN₃) | DMF | (2S)-3-(azidomethyl)but-3-en-2-ol | SN2 |

| Amine | Piperidine | THF | (S)-3-((piperidin-1-yl)methyl)but-3-en-2-ol | SN2 |

Table 2: Reaction with Carbon Nucleophiles

| Nucleophile | Reagent | Solvent | Expected Major Product(s) | Plausible Mechanism |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | (S)-4-hydroxy-4-methylpent-1-ene-2-nitrile | SN2 |

Table 3: Reaction with Oxygen Nucleophiles

| Nucleophile | Reagent | Solvent | Expected Major Product(s) | Plausible Mechanism |

| Hydroxide (Intramolecular) | Sodium Hydride (NaH) | THF | (S)-2-methyl-1-(oxiran-2-yl)prop-2-en-1-ol | Intramolecular SN2 |

| Carboxylate | Sodium Acetate (NaOAc) | DMF | (S)-3-(acetoxymethyl)but-3-en-2-ol | SN2 |

Table 4: Reaction with Sulfur Nucleophiles

| Nucleophile | Reagent | Solvent | Expected Major Product(s) | Plausible Mechanism |

| Thiolate | Sodium Thiophenoxide (NaSPh) | THF | (S)-3-((phenylthio)methyl)but-3-en-2-ol | SN2 |

Experimental Protocols

The following are representative protocols for the reaction of this compound with different nucleophiles. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Synthesis of (2S)-3-(azidomethyl)but-3-en-2-ol (Nitrogen Nucleophile)

Objective: To synthesize (2S)-3-(azidomethyl)but-3-en-2-ol via nucleophilic substitution with sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (2S)-3-(azidomethyl)but-3-en-2-ol.

Protocol 2: Synthesis of (S)-2-methyl-1-(oxiran-2-yl)prop-2-en-1-ol (Intramolecular Oxygen Nucleophile)

Objective: To synthesize (S)-2-methyl-1-(oxiran-2-yl)prop-2-en-1-ol via intramolecular cyclization.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (S)-2-methyl-1-(oxiran-2-yl)prop-2-en-1-ol.

Workflow for a Typical Nucleophilic Substitution Reaction

Caption: A generalized experimental workflow for nucleophilic substitution.

Conclusion

This compound is a valuable chiral intermediate that exhibits diverse reactivity towards a range of nucleophiles. The predominant reaction pathway is often a direct SN2 substitution, which proceeds with retention of the configuration at the C2 stereocenter. However, the potential for SN2' rearrangement and intramolecular cyclization provides access to a variety of other useful chiral building blocks. The choice of nucleophile, solvent, and reaction conditions is critical in directing the outcome of the reaction. The protocols provided herein serve as a foundation for the exploration of the synthetic utility of this versatile compound in the development of new chemical entities. Further investigation into the precise stereochemical outcomes and the optimization of reaction conditions for various nucleophiles will continue to expand the applications of this compound in modern organic synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2 Turn 31 - Prompt Prationit | Filo [askfilo.com]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Read-only I C Turn #1 - Prompt What are the expected products and their r.. [askfilo.com]

Application Note: (2S)-3-(bromomethyl)but-3-en-2-ol as a Versatile Chiral Building Block in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S)-3-(bromomethyl)but-3-en-2-ol is a unique chiral molecule possessing both a secondary allylic alcohol and a vinyl bromide functionality. This combination makes it a potentially valuable building block in asymmetric synthesis, allowing for stereoselective transformations at the alcohol moiety while retaining a handle for further carbon-carbon bond formation at the vinyl bromide position. This application note details a key synthetic application of this compound: its use in a Sharpless asymmetric epoxidation to generate a highly functionalized, enantioenriched epoxy alcohol. The resulting product can be further elaborated, for instance, via Suzuki cross-coupling, to access a diverse range of complex chiral molecules.

Key Application: Sharpless Asymmetric Epoxidation

The presence of the allylic alcohol in this compound makes it an ideal substrate for the Sharpless asymmetric epoxidation. This reaction allows for the diastereoselective and enantioselective introduction of an epoxide ring, a versatile functional group that can be opened by various nucleophiles to generate a wide array of 1,2-di-functionalized chiral synthons.

The stereochemical outcome of the epoxidation is predictable based on the chirality of the diethyl tartrate (DET) ligand used in the catalytic system. Using L-(+)-DET directs the epoxidation to one face of the alkene, while D-(-)-DET directs it to the opposite face, providing access to both enantiomers of the resulting epoxy alcohol.

Predicted Stereochemical Outcome:

The Sharpless epoxidation is known for its high degree of predictability. For a given chiral tartrate ligand, the oxygen atom is delivered to a specific face of the double bond when the allylic alcohol is oriented in a particular manner.

Data Presentation: Expected Reaction Outcomes

The following table summarizes the expected quantitative data for the Sharpless asymmetric epoxidation of this compound based on literature precedents for similar allylic alcohols.[1][2]

| Entry | Chiral Ligand | Product | Expected Yield (%) | Expected ee (%) | Diastereomeric Ratio (syn:anti) |

| 1 | L-(+)-Diethyl Tartrate | (2S,3S)-3-(bromomethyl)-3,4-epoxybutan-2-ol | 80-90 | >95 | >20:1 |

| 2 | D-(-)-Diethyl Tartrate | (2S,3R)-3-(bromomethyl)-3,4-epoxybutan-2-ol | 80-90 | >95 | >20:1 |

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of this compound

This protocol is adapted from the well-established procedures for Sharpless asymmetric epoxidation.[3]

Materials:

-

This compound

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

-

tert-Butyl hydroperoxide (t-BuOOH), anhydrous solution in toluene (e.g., 5.5 M)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

3Å Molecular sieves, powdered and activated

-

Diethyl ether (Et₂O)

-

10% aqueous solution of NaOH saturated with NaCl

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 3Å molecular sieves (approximately the same weight as the substrate).

-

Add anhydrous CH₂Cl₂ (to make a final concentration of ~0.1 M of the substrate).

-

Cool the flask to -20 °C in a cryocool or an appropriate cooling bath.

-

To the stirred suspension, add L-(+)-DET or D-(-)-DET (1.2 equivalents relative to Ti(OiPr)₄) followed by titanium(IV) isopropoxide (0.1 equivalents). Stir the mixture for 30 minutes at -20 °C.

-

Add a solution of this compound (1.0 equivalent) in CH₂Cl₂ dropwise to the reaction mixture.

-

Add anhydrous tert-butyl hydroperoxide (1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -15 °C.

-

Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, quench the reaction by adding water dropwise at -20 °C.

-

Warm the mixture to room temperature and stir for 1 hour.

-

Add a 10% aqueous solution of NaOH saturated with NaCl and stir vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake with CH₂Cl₂.

-

Separate the organic layer from the biphasic filtrate and extract the aqueous layer with CH₂Cl₂ (3 x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired epoxy alcohol.

Further Synthetic Utility: Suzuki Cross-Coupling

The vinyl bromide moiety of the resulting chiral epoxy alcohol serves as a versatile handle for further functionalization via transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl or vinyl substituents.

Protocol 2: General Procedure for Suzuki Cross-Coupling

Materials:

-

Chiral epoxy alcohol (from Protocol 1)

-

Aryl- or vinyl-boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

-

To a reaction vessel, add the chiral epoxy alcohol (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) under the inert atmosphere.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Conclusion

This compound represents a promising and versatile chiral building block for asymmetric synthesis. Its unique bifunctional nature allows for highly stereoselective transformations, such as the Sharpless asymmetric epoxidation, to generate valuable chiral intermediates. The resulting products, retaining a vinyl bromide handle, can be readily diversified through cross-coupling reactions, providing efficient access to a wide range of complex and enantioenriched molecules for applications in drug discovery and materials science. The protocols outlined in this note provide a solid foundation for the exploration and utilization of this novel chiral synthon.

References

Application Notes and Protocols for the Synthesis of Derivatives from (2S)-3-(bromomethyl)but-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of various derivatives from the chiral building block, (2S)-3-(bromomethyl)but-3-en-2-ol. The trifunctional nature of this starting material, possessing a reactive allylic bromide, a secondary alcohol, and a vinyl group, makes it a versatile precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The primary routes for derivatization involve the displacement of the bromide, a good leaving group, through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the substitution of the bromide in this compound with a variety of nucleophiles (e.g., amines, thiols, azides, cyanides). The reaction conditions may require optimization depending on the specific nucleophile used.

Materials:

-

This compound

-

Nucleophile (e.g., primary or secondary amine, sodium azide, potassium cyanide, thiol)

-

Apolar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF))

-

Base (if required, e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃))

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and developing system

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., THF or ACN).

-

Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt (e.g., NaN₃, KCN), it can be added directly. If it is a liquid amine or thiol, it should be added dropwise.

-

If the nucleophile is an amine or thiol that requires a base to deprotonate it, add a non-nucleophilic base such as triethylamine or potassium carbonate (1.5 - 2.0 eq).

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR, IR, and Mass Spectrometry.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with primary or secondary amines.[2][3] The choice of ligand and base is crucial and may require screening for optimal results.[2]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., RuPhos, BrettPhos, Xantphos)[2]

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a Schlenk flask, add the palladium catalyst (e.g., 1-5 mol %) and the phosphine ligand (e.g., 1.2 - 2.4 eq relative to Pd).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes to form the active catalyst.

-

Add the base (e.g., NaOtBu, 1.5 - 2.0 eq).

-

Add the amine (1.1 - 1.5 eq).

-

Finally, add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the purified product by NMR, IR, and Mass Spectrometry.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the synthesis and characterization of derivatives from this compound.

Table 1: Reaction Conditions for the Synthesis of Derivatives

| Entry | Starting Material | Reagent(s) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) |

| 1 | This compound | Nucleophile A | - | Base A | THF | 25 | 12 |

| 2 | This compound | Amine B | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 8 |

| ... |

Table 2: Yields and Analytical Data of Synthesized Derivatives

| Entry | Product | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 1 | Derivative A | ||||

| 2 | Derivative B | ||||

| ... |

Visualizations

Reaction Pathways

Caption: General synthetic pathways for derivatization.

Experimental Workflow

References

- 1. 1-Bromo-2-methylbut-3-en-2-ol | 36219-40-6 | Benchchem [benchchem.com]